2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid is an organic compound characterized by its unique structural features, including a hydroxy group and a dimethyl-substituted cyclohexyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis.
This compound can be classified as a hydroxy acid, specifically a derivative of hydroxyacetic acid. Its molecular formula is with a molecular weight of approximately 200.27 g/mol. The compound's systematic name reflects its structure, indicating the presence of both a hydroxy group and a cyclohexyl moiety.
The synthesis of 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetic acid typically involves several steps:
The molecular structure of 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetic acid can be represented by its canonical SMILES notation: CC1(CCC(CC1)C(C(=O)OC)O)C. Its structural formula indicates that it has a cyclohexane ring with two methyl groups attached to one of the carbons in the ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.27 g/mol |
| IUPAC Name | 2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid |
| InChI Key | CUEDYSVKMGQVSH-UHFFFAOYSA-N |
The chemical reactivity of 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetic acid includes:
The mechanism of action for this compound is primarily based on its ability to interact with biological targets through its functional groups. The hydroxy group can participate in hydrogen bonding, enhancing its solubility and reactivity in biological systems. This property makes it a candidate for further exploration in medicinal chemistry, particularly for potential therapeutic applications.
2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid has several notable applications:
This compound's unique structural characteristics and reactivity profile make it valuable across multiple scientific disciplines. Further research could expand its applications and enhance our understanding of its potential benefits in various fields.
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8